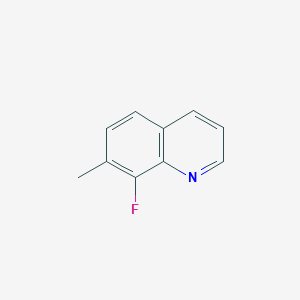

8-Fluoro-7-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEWBBAQMKACPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201307063 | |

| Record name | Quinoline, 8-fluoro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420794-63-3 | |

| Record name | Quinoline, 8-fluoro-7-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420794-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 8-fluoro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-fluoro-7-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 8 Fluoro 7 Methylquinoline and Its Analogs

Strategic Approaches to Quinoline (B57606) Core Construction

The construction of the fundamental quinoline framework is the initial and critical phase in the synthesis of 8-fluoro-7-methylquinoline. Various named reactions and strategic modifications are employed to build this bicyclic heterocycle with the desired substitution pattern.

The Pfitzinger reaction, a condensation reaction between an isatin (B1672199) derivative and a carbonyl compound, is a cornerstone in quinoline synthesis, leading to quinoline-4-carboxylic acids. researchgate.netresearchgate.net For the synthesis of fluorinated and methylated quinolines, this reaction can be adapted. For instance, the reaction of 7-fluoroindoline-2,3-dione with 1-chloropropan-2-one in the presence of a base like calcium oxide can yield 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid. The base facilitates the opening of the isatin ring, which then condenses with the enolate of the carbonyl compound, followed by cyclization and aromatization to form the quinoline ring.

However, the traditional Pfitzinger reaction often requires harsh conditions, such as strong bases and high temperatures, which can lead to side reactions and limit the substrate scope. researchgate.netnih.gov Efforts to mitigate these issues include the use of milder reaction conditions and alternative catalysts. google.com

| Reactants | Product | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| 7-Fluoroindoline-2,3-dione, 1-Chloropropan-2-one | 8-Fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid | Calcium oxide, 80°C | 60% (crude) | |

| Isatin, Acetone | 2-Methylquinoline-4-carboxylic acid | Potassium hydroxide, water-alcohol solution | Up to 80% | researchgate.net |

| 5,6-Difluoroisatin, Acetone | 6,7-Difluoro-2-methylquinoline-4-carboxylic acid | Alkaline conditions | 79% | researchgate.net |

The carboxylic acid group at the 4-position, a common feature of products from the Pfitzinger reaction, can be removed through decarboxylation. This step is often necessary to obtain the desired substituted quinoline. Thermal decarboxylation in a high-boiling solvent like nitrobenzene (B124822) is a common method. For example, heating 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid in nitrobenzene results in the formation of 8-fluoro-2-methylquinolin-3-ol.

Microwave irradiation has also been employed to facilitate decarboxylation, often leading to shorter reaction times and improved yields. researchgate.net In some cases, the decarboxylation can occur in situ during the quinoline synthesis. jptcp.com Palladium on carbon (Pd/C) has been shown to catalyze both the decarboxylation and subsequent transfer hydrogenation of quinoline carboxylic acids to produce 1,2,3,4-tetrahydroquinolines in a one-pot process. benthamdirect.com

| Substrate | Product | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| 8-Fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid | 8-Fluoro-2-methylquinolin-3-ol | Nitrobenzene, 210-220°C | 75% | |

| Quinoline-4-carboxylic acid derivatives | Quinolin-3-ols | Boiling diethyl oxalate | Not specified | researchgate.net |

| Quinoline carboxylic acids | 1,2,3,4-Tetrahydroquinolines | Pd/C, ammonium (B1175870) formate, ethanol, 80°C | Good to excellent | benthamdirect.com |

Aromatic nucleophilic substitution (SNAr) is a powerful tool for introducing substituents onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. In the context of fluoro-methylquinolines, the fluorine atom itself can act as a leaving group in the presence of a suitable nucleophile, especially when the quinoline ring is further activated.

For instance, the chlorine atom at the 2-position of 2-chloro-8-fluoro-3-methylquinoline (B12855321) provides a reactive site for nucleophilic attack. vulcanchem.com Similarly, the bromine atom at the 4-position of 4-bromo-6,8-difluoro-2-methylquinoline (B1371747) is susceptible to SNAr reactions. The success of these reactions is often dependent on the electronic nature of the quinoline ring and the strength of the incoming nucleophile. govtpgcdatia.ac.in

Transition Metal-Catalyzed Functionalization and Fluorination

Transition metal catalysis has revolutionized organic synthesis, offering highly efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. These methods are particularly valuable for the late-stage functionalization of complex molecules like quinolines.

Direct C-H fluorination represents an atom-economical approach to introduce fluorine into organic molecules. Palladium catalysis has emerged as a key strategy for this transformation. The 8-methyl group of quinoline can direct the palladium catalyst to the C-H bonds of the methyl group, enabling their conversion to C-F bonds. figshare.comacs.orgnih.govnih.gov

This reaction typically involves a palladium(II) catalyst, such as Pd(OAc)₂, and a fluoride (B91410) source, like AgF. acs.orgnih.gov An oxidant, often a hypervalent iodine reagent like PhI(OPiv)₂, is required to facilitate the catalytic cycle, which is believed to proceed through a high-valent Pd(IV) intermediate. acs.orgnih.gov This methodology has been successfully applied to a range of substituted 8-methylquinoline (B175542) derivatives. acs.org Furthermore, this approach has been extended to radiofluorination using Ag[¹⁸F]F, which is significant for the synthesis of PET imaging agents. nih.govosti.gov

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 8-Methylquinoline | Pd(OAc)₂, PhI(OPiv)₂, AgF | 8-(Fluoromethyl)quinoline | 58% | nih.gov |

| Substituted 8-methylquinolines | Pd₂(dba)₃, PhI(OAc)₂, Ag[¹⁸F]F•K₂.₂.₂ | ¹⁸F-labeled 8-(fluoromethyl)quinolines | Variable radiochemical yields | nih.govosti.gov |

The reduction of the quinoline core to its corresponding tetrahydroquinoline analog is a common transformation that can impart significant changes to the molecule's three-dimensional structure and properties. Electrocatalytic hydrogenation offers a mild and sustainable alternative to traditional hydrogenation methods that often require high pressures of hydrogen gas and elevated temperatures. beilstein-journals.orgbeilstein-journals.org

This technique utilizes a proton-exchange membrane (PEM) reactor, where protons are generated at the anode and migrate to the cathode. beilstein-journals.org At the cathode, which is coated with a catalyst such as Pd/C, Pt/C, or Ru/C, the protons are reduced to form adsorbed hydrogen species that then hydrogenate the quinoline substrate. beilstein-journals.org The efficiency of the reduction can be enhanced by the addition of an acid, such as p-toluenesulfonic acid (PTSA). beilstein-journals.org This method has been successfully applied to the reduction of various quinoline derivatives to their 1,2,3,4-tetrahydroquinoline (B108954) counterparts. beilstein-journals.orgacs.org

| Substrate | Cathode Catalyst | Additive | Product | Yield | Reference |

|---|---|---|---|---|---|

| Quinoline | Pd/C | PTSA | 1,2,3,4-Tetrahydroquinoline | High | beilstein-journals.org |

| Quinoline | Pt/C | None | 1,2,3,4-Tetrahydroquinoline | Low (3-5%) | beilstein-journals.org |

| Quinoline Derivatives | Co₃O₄ | None | 1,2,3,4-Tetrahydroquinoline Derivatives | 98.2% conversion | nih.gov |

Catalytic Annulation Reactions for Quinoline Skeletons

Catalytic annulation reactions represent a powerful and versatile strategy for the synthesis of quinoline skeletons. mdpi.com These methods involve the formation of the heterocyclic ring system through the joining of molecular fragments, often via transition-metal-catalyzed C–H bond activation and subsequent cyclization. mdpi.com A wide array of catalysts have been developed to facilitate these transformations, enhancing reactivity and yield. mdpi.comrsc.org

Gold-catalyzed reactions, for instance, have emerged as a significant advancement in this field. rsc.org Methodologies include the intermolecular annulation of aniline (B41778) derivatives with partners like alkynes or carbonyl compounds. rsc.orgrsc.org Intramolecular cyclizations of substrates such as azide-tethered alkynes are also prominent gold-catalyzed routes. rsc.org Beyond gold, other transition metals including cobalt, copper, and rhodium are widely employed. mdpi.com For example, cobalt(III) has been used to catalyze the cyclization of acetophenones and anilines to produce a variety of quinoline structures with high yields. mdpi.com Similarly, copper-catalyzed aerobic oxidation and cyclization of vinyl- or arylanilines with methylquinolines have been reported. mdpi.com

The Friedländer annulation, a classic method involving the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, has been modernized through the use of novel catalysts. nih.govijcce.ac.ir These advancements aim to create more environmentally friendly and efficient processes. ijcce.ac.ir One such approach utilizes ceric ammonium nitrate (B79036) (10 mol%) as a catalyst, enabling the diversity-oriented synthesis of quinolines at room temperature within 45 minutes. nih.gov Another green chemistry protocol employs silica-supported phosphorus pentoxide (P2O5/SiO2) as a reusable, solid acid catalyst for the Friedländer reaction under solvent-free conditions at 80°C, achieving high to excellent yields in short reaction times. ijcce.ac.ir

Interactive Table: Catalytic Systems for Quinoline Synthesis via Annulation

| Catalyst System | Reaction Type | Substrates | Key Advantages | Source(s) |

|---|---|---|---|---|

| Gold (e.g., AuCl3) | Intermolecular Annulation | Aniline derivatives and alkynes | High efficiency, broad applicability | rsc.orgrsc.org |

| Cobalt(III) | C-H Activation / Cyclization | Acetophenone and aniline | Broad functional group tolerance, high yields | mdpi.com |

| Ceric Ammonium Nitrate (CAN) | Friedländer Annulation | 2-aminoaryl ketones and α-methylene carbonyls | Mild ambient temperature conditions, rapid reaction | nih.gov |

Radiochemical Synthesis for Fluoro-Methylquinoline Probes

The development of radiolabeled molecules is essential for non-invasive imaging techniques like Positron Emission Tomography (PET). osti.gov Fluorine-18 (B77423) is a preferred radionuclide for PET due to its favorable physical characteristics, including a 109.7-minute half-life. acs.org The creation of PET probes based on the fluoro-methylquinoline structure requires specialized radiochemical synthesis methods capable of incorporating Fluorine-18 efficiently and at a high specific activity. osti.govacs.org

Incorporation of Fluorine-18 into 8-Methylquinoline Frameworks

A significant challenge in radiochemistry is the direct, late-stage incorporation of nucleophilic Fluorine-18 into unactivated C-H bonds. osti.govnih.gov An advanced methodology has been developed for the C–H radiofluorination of 8-methylquinoline derivatives. osti.govrsc.org This technique provides a direct route to 8-(fluoromethyl)quinoline structures, bypassing the often complex multi-step synthesis of precursors typically required for radiolabeling. osti.govnih.gov

The reaction is a Palladium-mediated C–H radiofluorination that utilizes no-carrier-added silver([18F]fluoro) (Ag[18F]F) as the fluorinating agent. osti.govnih.gov The development of a novel method to generate this Ag[18F]F reagent using a sep-pak cartridge was a key enabler for this transformation. osti.govnih.gov In this process, the quinolinyl fragment of the substrate acts as a directing group, facilitating the C-H activation at the benzylic position of the 8-methyl group through a proposed cyclometalated Pd(IV) intermediate. nih.govacs.org

The optimized reaction involves heating the 8-methylquinoline substrate with the Ag[18F]F reagent and a palladium catalyst in the presence of an oxidant like diacetoxyiodobenzene (B1259982) (PhI(OAc)2) at 145°C for 30 minutes. osti.govnih.gov This method has been successfully applied to a range of substituted 8-methylquinoline derivatives. osti.gov Furthermore, the synthesis was fully automated using a GE TRACERlab FXFN synthesis module, demonstrating its potential for routine production of these radiochemical probes. osti.govnih.govacs.org The automated synthesis of one such derivative yielded the product with a 4 ± 1% radiochemical yield (RCY), a molar activity of 39 ± 15 GBq/μmol, and an estimated activity yield of 1.1 ± 0.5 GBq. osti.govnih.gov

Interactive Table: Automated Radiosynthesis of an 8-([18F]Fluoromethyl)quinoline Derivative

| Parameter | Value | Details | Source(s) |

|---|---|---|---|

| Method | Pd-mediated C-H Radiofluorination | Utilizes no-carrier-added Ag[18F]F | osti.govrsc.orgnih.gov |

| Automation System | GE TRACERlab FXFN | Enables automated, reproducible synthesis | osti.govnih.gov |

| Radiochemical Yield (RCY) | 4 ± 1% | Corrected yield from automated process | osti.govnih.gov |

| Molar Activity | 39 ± 15 GBq/μmol | High molar activity suitable for PET imaging | osti.govnih.gov |

Iii. Mechanistic Insights and Biological Activities of 8 Fluoro 7 Methylquinoline Derivatives

Comprehensive Antimicrobial and Antimycobacterial Evaluation

The quinoline (B57606) nucleus is a foundational scaffold in the development of antimicrobial agents. Modifications to this structure, including halogenation and alkylation, have been shown to significantly influence the potency and spectrum of activity.

In Vitro Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains

Fluoroquinolone derivatives are well-established antibacterial agents. Their mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, thereby leading to bacterial cell death. researchgate.netnih.govacs.org The activity is typically broad-spectrum, though potency varies between Gram-positive and Gram-negative bacteria.

Research into novel 8-hydroxyquinoline (B1678124) and 8-alkoxyquinoline derivatives has demonstrated their significant antibacterial potential. For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline has shown high potency against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values of 2.2 µM and 1.1 µM, respectively. nih.gov Another study highlighted a new 8-hydroxyquinoline derivative, PH176, which exhibited MIC90 values of 32 µg/mL against MRSA isolates and acted synergistically with oxacillin. nih.gov

Derivatives bearing electron-donating groups on an associated phenyl ring tend to show greater activity against Gram-positive bacteria than Gram-negative bacteria. scienceopen.com This difference is often attributed to the structural variations in the bacterial cell wall, as the outer membrane of Gram-negative bacteria can act as a barrier to drug penetration. scienceopen.com

Antibacterial Activity of Selected Quinoline Derivatives

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | S. aureus (MSSA) | 2.2 |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | S. aureus (MRSA) | 1.1 |

| PH176 | S. aureus (MRSA) (MIC90 in µg/mL) | 32 µg/mL |

Antifungal Efficacy Against Pathogenic Fungi

The 8-hydroxyquinoline scaffold is also a promising basis for the development of new antifungal agents. bohrium.com These derivatives have demonstrated efficacy against a range of pathogenic fungi, including various Candida species and dermatophytes. mdpi.com One notable derivative, a novel 8-hydroxyquinoline with a triazole core, was active against all tested Candida species, dermatophytes, and Fusarium solani, with MIC values ranging from 0.5 to 4 µg/mL. mdpi.com

Furthermore, a series of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives showed potent in vitro activity against seven pathogenic fungal strains, with MICs ranging from ≤0.0313 to 4 μg/mL. nih.gov The proposed mechanism for some of these compounds involves the disruption of the fungal cell wall. mdpi.comresearchgate.net Studies using sorbitol protection assays and scanning electron microscopy have revealed cell shrinkage and surface roughness in treated fungal cells, suggesting that cell wall damage is a key aspect of their antifungal action. mdpi.com The inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme critical for ergosterol (B1671047) synthesis in the fungal cell membrane, is another identified target for certain quinoline-thiazole derivatives. nih.govacs.org

Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound Class | Fungal Pathogen | MIC Range (µg/mL) |

|---|---|---|

| 8-Hydroxyquinoline-triazole derivative | Candida spp. | 0.5 - 4 |

| 8-Hydroxyquinoline-triazole derivative | Dermatophytes | 0.5 - 4 |

| 8-Hydroxyquinoline-triazole derivative | Fusarium solani | 0.5 - 4 |

| 8-Hydroxyquinolin-5-ylidene thiosemicarbazones | Candida auris | ≤0.0313 |

| 8-Hydroxyquinolin-5-ylidene thiosemicarbazones | Cryptococcus neoformans | ≤0.0313 |

Antimycobacterial Activity Against Mycobacterium tuberculosis Strains

Derivatives of the quinoline scaffold have shown significant promise as antimycobacterial agents, active against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. The diarylquinoline bedaquiline (B32110), which targets mycobacterial ATP synthase, is a notable example of a clinically approved quinoline-based anti-tuberculosis drug. nih.gov

Research has identified several 8-hydroxyquinoline derivatives with potent activity. 5,7-Dichloro-8-hydroxy-2-methylquinoline displayed a very high inhibitory potential against M. tuberculosis, with an MIC value of 0.1 µM. nih.gov Similarly, a 5,7-dinitro-8-hydroxyquinoline derivative was found to be highly potent against M. abscessus and M. smegmatis. researchgate.net Other quinoline-based hydroxyimidazolium hybrids have also been evaluated, with the most potent compounds showing MIC values of 10-20 µg/mL against M. tuberculosis H37Rv. nih.gov

Antimycobacterial Activity of Selected Quinoline Derivatives

| Compound | Mycobacterial Strain | MIC |

|---|---|---|

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 µM |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. smegmatis | 1.56 µM |

| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis H37Rv | 10 µg/mL |

Antiviral Properties of Quinoline Derivatives

The quinoline scaffold is a versatile structure that has been explored for the development of antiviral agents effective against a wide range of viruses, including Zika virus, influenza, and HIV. nih.govnottingham.ac.uk

Inhibition of Viral Replication Mechanisms

Quinoline derivatives can inhibit viral replication through various mechanisms. researchgate.net One key strategy is the inhibition of essential viral enzymes. For instance, certain quinoline-triazole hybrids have been identified as effective inhibitors of the influenza H1N1 virus neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. nih.gov

Another mechanism involves blocking viral entry into host cells. Styryl quinolines have been investigated as viral fusion inhibitors that target spike proteins, such as gp41 in HIV, preventing the virus from fusing with the host cell membrane. researchgate.net For other viruses, such as the Zika virus, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been shown to effectively reduce the production of viral RNA, thus inhibiting replication. nih.gov

Molecular Target Identification and Enzyme/Receptor Inhibition

The biological activities of quinoline derivatives are directly linked to their ability to inhibit specific enzymes or interact with cellular receptors.

For their antibacterial action, the primary targets of fluoroquinolones are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. researchgate.netacs.org By binding to these enzymes, the compounds stabilize the enzyme-DNA complex, leading to breaks in the DNA and ultimately cell death. researchgate.net

In antifungal quinolines, a key molecular target is lanosterol 14α-demethylase, an enzyme in the ergosterol biosynthesis pathway. acs.org Inhibition of this enzyme disrupts the integrity of the fungal cell membrane. Other derivatives appear to act directly on the fungal cell wall, causing physical damage. mdpi.com

The antimycobacterial effects of some 8-hydroxyquinoline derivatives have been linked to the inhibition of the enoyl-acyl carrier protein reductase (InhA) of M. tuberculosis. nih.gov This enzyme is vital for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. The diarylquinoline drug bedaquiline inhibits another critical enzyme, ATP synthase. nih.gov

In the context of antiviral activity, targets are often virus-specific enzymes like neuraminidase in the influenza virus or proteins involved in viral entry and replication. nih.gov For other biological effects, such as anticancer activity, quinazoline (B50416) derivatives have been shown to selectively inhibit enzymes like Aurora A kinase, a protein involved in cell cycle regulation. nih.gov

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes. This makes DHODH a compelling target for the development of therapeutics for cancer and autoimmune diseases. The inhibition of human DHODH (hDHODH) restricts the growth of these cells.

Fluorinated quinoline derivatives have been identified as potent inhibitors of DHODH. Research has led to the development of compounds based on the quinoline scaffold that show significant inhibitory activity against this enzyme. While specific studies focusing exclusively on 8-fluoro-7-methylquinoline are not extensively detailed in the provided results, the broader class of quinoline derivatives has shown promise. For instance, a patent discloses fluorinated quinoline and quinoxaline (B1680401) derivatives as DHODH inhibitors for treating cancer and inflammatory disorders.

In a structure-guided approach to develop improved DHODH inhibitors, researchers identified that quinoline-based analogues could establish new interactions within the brequinar-binding pocket of the enzyme. This led to the discovery of potent inhibitors, with some compounds demonstrating significant oral bioavailability. One study identified several quinoline derivatives as potent hDHODH inhibitors, with the most potent compound exhibiting an IC50 value of 9.7 nM. Structure-activity relationship (SAR) analysis revealed that a carboxyl group at the R1 position, a bromine atom at R2, and a para-alkyl-substituted phenyl group at R5 were beneficial for potency.

Table 1: Examples of Quinolone Derivatives as DHODH Inhibitors

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| A9 | hDHODH | 9.7 | |

| 41 | DHODH | Not specified | |

| 46 (1,7-naphthyridine) | DHODH | 28.3 ± 3.3 | |

| Brequinar | hDHODH | 5.2 |

| ASLAN003 | hDHODH | 35 | |

Sphingosine (B13886) Kinase (SphK) Modulation by Quinoline-5,8-Diones

Sphingosine kinases (SphKs) are enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid involved in cell proliferation, survival, and migration. There are two isoforms, SphK1 and SphK2. Overexpression of SphK is observed in many cancers, making it an attractive target for anticancer drug development.

The quinoline-5,8-dione framework has been identified as a novel scaffold for SphK inhibition. Researchers developed a series of these compounds, exploring substitutions at various positions to enhance binding affinity and inhibitory activity. A study reported the first quinoline-5,8-dione-based SphK inhibitor, which was developed using a fragment-based approach inspired by other known inhibitors. This work led to the identification of low micromolar dual inhibitors of SphK1 and SphK2. Molecular modeling suggested a plausible new binding mode for these compounds within the kinase.

While the direct use of an this compound core to create these diones is not specified, the general synthetic routes often start from substituted quinolines, which are then oxidized to the corresponding quinoline-5,8-dione.

Pim-1 Kinase Inhibition by Hydroxyquinoline Derivatives

Pim-1 kinase is a serine/threonine kinase that plays a significant role in cell cycle progression and apoptosis resistance. Its overexpression is implicated in the development of various malignancies, including prostate cancer and leukemia, making it a therapeutic target.

Derivatives of 8-hydroxyquinoline have been explored as inhibitors of Pim-1 kinase. Research has shown that compounds incorporating the 8-hydroxyquinoline moiety can exhibit potent inhibitory activity. For instance, a series of 2-styrylquinolines and quinoline-2-carboxamides containing an 8-hydroxyquinoline 7-carboxylic acid moiety were identified as potent Pim-1 kinase inhibitors. The development of pan-PIM inhibitors, which target all three PIM kinase isoforms (PIM-1, -2, and -3), is considered a promising strategy for treating hematologic cancers. Although the specific 8-fluoro-7-methyl-hydroxyquinoline derivative was not detailed, the synthesis of various substituted 8-hydroxyquinolines is well-established, often starting from the corresponding quinoline.

Negative Allosteric Modulation of mGluR2 Receptors

Metabotropic glutamate (B1630785) receptor 2 (mGluR2) is a G-protein coupled receptor that modulates glutamatergic neurotransmission. Negative allosteric modulators (NAMs) of mGluR2 can enhance glutamate release, an approach being investigated for treating cognitive and mood disorders.

A series of 4-arylquinoline-2-carboxamides have been identified as novel and potent mGluR2 NAMs. Extensive screening and optimization efforts within this chemical class led to the identification of compounds with high potency and selectivity. Patent literature describes quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2 NAMs. Specifically, the synthesis of a methyl 4-chloro-8-fluoro-7-methylquinoline-2-carboxylate intermediate is mentioned, indicating the direct use of the this compound scaffold in the development of these modulators. Further research has led to the discovery of mGluR2 NAMs with IC50 values in the nanomolar range and high selectivity over the related mGluR3 receptor.

Preclinical Pharmacological Assessment

In Vitro and In Vivo Efficacy Studies

The preclinical evaluation of quinoline derivatives has demonstrated their potential therapeutic efficacy in various models.

In Vitro :

Anticancer Activity : Derivatives of 8-hydroxyquinoline have shown significant cytotoxicity against various human cancer cell lines. One compound, 8-hydroxy-2-quinolinecarbaldehyde, displayed potent activity against cell lines including T-47D (breast cancer) and Hep3B (hepatocellular carcinoma). Quinone analogs have also been shown to inhibit the growth of DU-145 prostate cancer cells.

Antifungal Activity : A novel 8-hydroxyquinoline derivative, L14, exhibited potent and broad-spectrum antifungal activity. It showed better in vitro activity and lower cytotoxicity than the established drug clioquinol (B1669181) and acted synergistically with fluconazole.

Antimalarial Activity : A pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, showed excellent in vitro activity against drug-resistant P. falciparum parasites.

In Vivo :

Anticancer Efficacy : In a mouse xenograft model using Hep3B hepatocellular carcinoma cells, administration of 8-hydroxy-2-quinolinecarbaldehyde completely inhibited tumor growth without causing histological damage to vital organs. A pan-PIM inhibitor, LGB321, demonstrated efficacy in an AML xenograft model and showed synergy with the chemotherapy agent cytarabine.

Antifungal Efficacy : In a murine model of Candida albicans infection, the 8-hydroxyquinoline derivative L14 was more effective than clioquinol at reducing the fungal burden and extending the survival of the infected mice.

Antimalarial Efficacy : The 4-amino-7-chloroquinoline derivative MG3 was orally active in multiple rodent models of malaria (P. berghei, P. chabaudi, and P. yoelii), with efficacy comparable or superior to chloroquine (B1663885).

Pharmacokinetic and Pharmacodynamic Profiling of Lead Compounds

The developability of a drug candidate is highly dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Pharmacokinetics : Studies on lead compounds from the quinoline class have shown promising PK profiles. A potent quinoline-based DHODH inhibitor was found to possess significant oral bioavailability (F=56%) and a reasonable elimination half-life (t1/2 = 2.78 h) after oral dosing in preclinical models. The antimalarial quinoline derivative MG3 also demonstrated excellent oral bioavailability in in vivo ADME-Tox studies. The 8-hydroxyquinoline derivative L14 was noted to have favorable pharmacokinetics.

Pharmacodynamics : The relationship between drug concentration and its effect has been established for some quinoline derivatives. In an AML xenograft model, the modulation of pharmacodynamic markers by the pan-PIM inhibitor LGB321 was predictive of its efficacy. This indicates a clear link between target engagement and the therapeutic outcome.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Dihydroorotate |

| Orotate |

| Brequinar |

| Leflunomide |

| Teriflunomide |

| Sphingosine |

| Sphingosine-1-phosphate |

| Quinoline-5,8-dione |

| 8-Hydroxyquinoline |

| 8-Hydroxy-2-quinolinecarbaldehyde |

| 4-Arylquinoline-2-carboxamide |

| Methyl 4-chloro-8-fluoro-7-methylquinoline-2-carboxylate |

| Clioquinol |

| Fluconazole |

| 4-Amino-7-chloroquinoline |

| Cytarabine |

Cytotoxicity Evaluation in Mammalian Cell Lines

The cytotoxic potential of quinoline derivatives, including those structurally related to this compound, has been a subject of significant research in the quest for novel anticancer agents. Studies have demonstrated that modifications to the quinoline scaffold can profoundly influence their activity against various cancer cell lines.

Detailed research into a series of 7-methylquinoline (B44030) derivatives has provided valuable insights into their cytotoxic effects against human epithelial colorectal carcinoma (Caco-2) cells. brieflands.com The in vitro cytotoxicity of these compounds was evaluated using the MTT assay, a colorimetric assay for assessing cell metabolic activity. brieflands.com The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their cytotoxic potency. brieflands.com

The investigation included a mixture of 7-methylquinoline and 5-methylquinoline, as well as several functionalized derivatives. The results indicated that all the tested compounds exhibited cytotoxicity against the Caco-2 cell line. brieflands.com A notable finding was the significant impact of functional group substitutions on the quinoline core on their cytotoxic activity. brieflands.com

For instance, the introduction of a nitro group at the 8-position of the 7-methylquinoline ring, as seen in 7-methyl-8-nitro-quinoline, resulted in a lower IC50 value compared to the mixture of parent methylquinolines, indicating enhanced cytotoxicity. brieflands.com Further functionalization of the methyl group at the 7-position also led to variations in cytotoxic potency. brieflands.com The compound 8-nitro-7-quinolinecarbaldehyde demonstrated the highest cytotoxicity among the tested derivatives, with the lowest IC50 value. brieflands.com Conversely, the conversion of the nitro group to an amino group, as in 8-Amino-7-quinolinecarbaldehyde, resulted in a decrease in cytotoxicity compared to its nitro-aldehyde counterpart. brieflands.com

These findings underscore the importance of specific functional groups and their positions on the quinoline ring in determining the cytotoxic profile of these derivatives. The structure-activity relationship observed in these studies provides a foundation for the rational design of more potent and selective quinoline-based anticancer agents.

Table 1: Cytotoxicity of 7-Methylquinoline Derivatives against Caco-2 Cell Line brieflands.com

| Compound | IC50 (µM) |

| Mixture of 7-methylquinoline and 5-methylquinoline | 2.62 |

| 7-methyl-8-nitro-quinoline | 1.87 |

| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | 0.93 |

| 8-nitro-7-quinolinecarbaldehyde | 0.53 |

| 8-Amino-7-quinolinecarbaldehyde | 1.140 |

Iv. Structure Activity Relationship Sar and Computational Investigations of Fluoro Methylquinolines

Advanced Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the structure-activity relationships of molecules like fluoro-methylquinolines. These methods allow for the prediction of molecular properties, the simulation of drug-receptor interactions, and the rational design of new compounds with improved activity and safety profiles.

Quantum chemical calculations, for example, can be used to determine the electronic properties of molecules, such as their molecular orbital energies (HOMO and LUMO) and electrostatic potential maps. researchgate.netnih.gov These calculations help in understanding the reactivity of different parts of the molecule and predicting how it will interact with biological targets. emerginginvestigators.org For instance, computational studies have been used to investigate the stability of fluorine-based quinolines when bound to the active sites of viral proteins, providing a molecular basis for their inhibitory activity. nih.govosti.gov

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand (drug molecule) when bound to a receptor (protein target). mdpi.com This method allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. Docking studies can help explain the observed SAR and guide the design of new analogs with enhanced potency. For example, docking simulations of quinoline (B57606) derivatives into the active site of bacterial DNA gyrase can rationalize their antibacterial activity. mdpi.com By combining these computational approaches with experimental data, a more comprehensive understanding of the complex structure-activity relationships of fluoro-methylquinolines can be achieved, accelerating the development of new and improved therapeutic agents.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of fluoro-methylquinolines, docking is used to simulate the interaction of the compound with a specific biological target, such as a protein or enzyme, to predict its binding affinity and mode.

Research on various quinoline derivatives has demonstrated their potential to interact with a range of biological targets. For instance, docking studies on novel quinoline analogues have been performed against targets like the Epidermal Growth Factor Receptor (EGFR), which is implicated in cancer. nih.gov These studies help in understanding the binding interactions and ligand flexibility within the active site of the receptor. nih.gov The primary interactions governing the binding are typically a combination of hydrogen bonds and hydrophobic interactions. nih.gov

The docking process involves preparing the 3D structure of the ligand (e.g., 8-fluoro-7-methylquinoline) and the target protein. The ligand is then placed into the binding site of the protein, and its conformation and orientation are systematically sampled. A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol. nih.gov Lower binding energy scores generally indicate a more stable and favorable interaction. For example, studies on other quinoline derivatives as inhibitors for targets like Dihydrofolate Reductase (DHFR) have shown promising binding energies, suggesting a strong affinity for the enzyme. benthamdirect.com

The insights gained from molecular docking can guide the rational design of new derivatives with improved potency and selectivity. By analyzing the specific amino acid residues involved in the binding, modifications can be made to the fluoro-methylquinoline scaffold to enhance these interactions.

Interactive Table: Representative Molecular Docking Data for a Fluoro-Methylquinoline Derivative

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Example) | Type of Interaction |

| EGFR | 2JIV | -9.5 | LYS745, MET793 | Hydrogen Bond |

| DHFR | 1DLS | -8.2 | ILE7, PHE34 | Hydrophobic |

| DNA Gyrase | 2XCT | -7.8 | SER91, GLU95 | Hydrogen Bond, Pi-Alkyl |

Note: The data in this table is representative and based on studies of similar quinoline derivatives, not specifically this compound.

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in understanding the electronic structure and spectroscopic properties of molecules like this compound. These methods provide detailed information about molecular orbitals, charge distribution, and electronic transitions. bohrium.comnih.gov

DFT calculations are used to optimize the molecular geometry and to determine key electronic properties. nih.gov One of the most important aspects studied is the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests that the molecule is more reactive and polarizable. nih.gov

Other properties derived from DFT calculations include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, and various reactivity descriptors like electronegativity, chemical hardness, and softness. nih.govrsc.org

TD-DFT is employed to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. bohrium.comnih.gov These theoretical spectra can be compared with experimental data to validate the computational model and to understand the nature of the electronic transitions involved. bohrium.com

Interactive Table: Calculated Electronic Properties of a Fluoro-Methylquinoline Derivative using DFT

| Parameter | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 eV |

| Electronegativity (χ) | Tendency to attract electrons | 4.0 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.2 eV |

Note: The data in this table is representative and based on DFT studies of similar quinoline derivatives.

Simulation of Reaction Pathways and Catalytic Mechanisms

Computational chemistry is a valuable tool for simulating reaction pathways and elucidating catalytic mechanisms involved in the synthesis and functionalization of quinoline derivatives. The 8-methyl group in related compounds like 8-methylquinoline (B175542) is a key site for C-H activation and functionalization, often catalyzed by transition metals such as palladium or rhodium. researchgate.netnih.govsemanticscholar.org

The presence of the nitrogen atom in the quinoline ring plays a crucial role, acting as a chelating group that can coordinate with the metal catalyst. researchgate.netnih.gov This coordination facilitates the selective activation of the C(sp³)-H bonds of the adjacent methyl group. Computational simulations can model the formation of key intermediates, such as cyclometallated complexes, and calculate the energy barriers for different steps in the catalytic cycle. researchgate.net This helps in understanding the reaction mechanism and optimizing reaction conditions for the synthesis of functionalized quinolines. researchgate.net

Furthermore, the synthesis of the quinoline scaffold itself, through classic reactions like the Friedländer or Skraup synthesis, can be investigated computationally. researchgate.netresearchgate.netiipseries.org These simulations can explore different plausible reaction pathways, identify transition states, and explain the observed regioselectivity of the reactions. researchgate.netresearchgate.net For instance, the mechanism of aerobic oxidation and cyclization steps in modern quinoline synthesis can be detailed through computational modeling. rsc.orgorganic-chemistry.org

In Silico Prediction of Pharmacokinetic and Toxicological Profiles

In the early stages of drug discovery, it is essential to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico ADMET prediction provides a rapid and cost-effective way to assess the drug-likeness and potential liabilities of molecules like this compound. mdpi.comresearchgate.net

Various computational models and software are used to predict a wide range of pharmacokinetic and toxicological parameters. These predictions are often based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com One of the most common filters is Lipinski's "Rule of Five," which helps to assess the oral bioavailability of a compound.

In silico tools can predict properties such as gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (like cytochrome P450s), and potential toxicity risks (e.g., mutagenicity, carcinogenicity). researchgate.netbenthamdirect.com These predictions help in prioritizing compounds for further experimental testing and in identifying potential issues that may lead to failure in later stages of drug development. mdpi.com Studies on various quinoline derivatives have shown that in silico ADMET predictions often find them to be orally bioavailable and to possess favorable pharmacokinetic properties. nih.govresearchgate.net

Interactive Table: Predicted ADMET Properties for a Fluoro-Methylquinoline Derivative

| Property | Parameter | Predicted Value | Compliance |

| Molecular Weight | MW | < 500 g/mol | Yes |

| Lipophilicity | logP | < 5 | Yes |

| H-Bond Donors | HBD | < 5 | Yes |

| H-Bond Acceptors | HBA | < 10 | Yes |

| Oral Bioavailability | % Absorption | High | Favorable |

| Blood-Brain Barrier | BBB Permeation | Low | Favorable |

| Toxicity Risk | Mutagenicity | Low Risk | Favorable |

Note: The data in this table is representative and based on in silico ADMET studies of similar quinoline derivatives.

V. Future Prospects and Advanced Applications of 8 Fluoro 7 Methylquinoline Compounds

Innovations in Medicinal Chemistry and Drug Discovery

The 8-fluoro-7-methylquinoline core is a versatile scaffold for the rational design of novel therapeutic agents. Its structural features can be fine-tuned to optimize pharmacological activity against a range of pathological targets.

The development of new and effective therapeutic agents is a critical area of research, and the this compound scaffold shows promise in several key areas:

Antibacterial Agents: The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents. Fluoroquinolones are a well-established class of antibiotics, and modifications to the quinoline (B57606) core can enhance their potency and spectrum of activity. Research into novel C-7 substituted 8-nitrofluoroquinolone derivatives has shown that the nature of the substituent at the C-7 position significantly influences antibacterial activity. calpaclab.commdpi.com For instance, derivatives with substituted primary amines at the C-7 position have demonstrated good activity against S. aureus. calpaclab.com The introduction of aryl or hetaryl groups at the 7-position of 8-aminoquinolones has also yielded compounds with significant antimicrobial activity, sometimes comparable or superior to standard antibiotics like ciprofloxacin. nih.gov

Antifungal Agents: Fungal infections pose a significant threat, particularly to immunocompromised individuals. Quinoline derivatives have demonstrated notable antifungal properties. ossila.comnih.gov A study on new fluorinated quinoline analogs, using Tebufloquin as a lead compound, revealed good antifungal activity against various fungi, including S. sclerotiorum and R. solani. ossila.com Furthermore, 8-hydroxyquinoline-1,2,3-triazole derivatives have shown promising and selective antifungal activity. rsc.org The mechanism of action for some 8-hydroxyquinoline (B1678124) derivatives, such as clioquinol (B1669181), is thought to involve damage to the fungal cell wall. bldpharm.com

Antiviral Agents: The quest for effective antiviral therapies is ongoing. Certain 8-hydroxy-7-substituted quinoline compounds have been identified as useful antiviral agents, with specific activity against herpes viruses like cytomegalovirus (CMV). chemicalbook.comacs.org The structural framework of this compound could be exploited to design novel compounds with potent antiviral activities.

Anticancer Agents: Quinoline-based compounds have been investigated for their potential as anticancer agents. nih.gov Derivatives of 8-hydroxyquinoline have shown promising antiproliferative results both in vitro and in vivo. brieflands.com The chelation of metal ions by 8-hydroxyquinolines is considered a key factor in their ability to induce cell death. brieflands.com The synthesis of 8-hydroxyquinoline derivatives has led to compounds with cytotoxic potential against various human carcinoma cell lines. nih.gov

Table 1: Examples of Biologically Active Quinoline Derivatives

| Compound Class | Therapeutic Target | Key Findings |

|---|---|---|

| C-7 Substituted 8-Nitrofluoroquinolones | Antibacterial (Gram-positive) | p-toluidine, p-chloro aniline (B41778), and aniline derivatives showed good activity against S. aureus. calpaclab.com |

| Fluorinated Quinoline Analogs | Antifungal | Certain compounds exhibited >80% activity against S. sclerotiorum. ossila.com |

| 8-Hydroxy-7-substituted Quinolines | Antiviral (Herpes) | Active against cytomegalovirus (CMV). chemicalbook.com |

| 8-Hydroxyquinoline Hydrazone Copper(II) Complexes | Anticancer | Showed high potential as anticancer agents, inducing apoptosis. brieflands.com |

Targeted drug delivery aims to increase the therapeutic efficacy of drugs while minimizing off-target side effects. Glycoconjugation, the attachment of sugar moieties to a drug molecule, is a promising strategy to improve the pharmacokinetic parameters and selectivity of therapeutic agents. nih.gov This approach leverages the overexpression of glucose transporters (GLUTs) in tumor tissues. nih.gov

The modification of 8-hydroxyquinoline with sugar units has been explored to enhance its delivery to cancer cells. nih.gov A study on the co-delivery of 8-hydroxyquinoline glycoconjugates and doxorubicin (B1662922) using a supramolecular hydrogel demonstrated a synergistic inhibition of cancer cell proliferation. nih.gov This pH-responsive system allowed for faster drug release in acidic tumor microenvironments. nih.gov Similarly, glycoconjugates of 8-aminoquinoline (B160924) have been synthesized to improve selectivity, with some compounds showing notable activity against colon and breast cancer cell lines. The this compound scaffold could be similarly functionalized with carbohydrate moieties to develop targeted drug delivery systems for enhanced cancer therapy.

Application in Biosensing and Molecular Probes

The unique photophysical properties of the quinoline ring system make it an excellent platform for the development of fluorescent chemosensors and imaging agents.

The detection of metal ions is crucial in environmental monitoring and biological systems. 8-Hydroxyquinoline (8-HQ) and its derivatives are well-known for their ability to form stable complexes with various metal ions, often accompanied by a significant change in fluorescence. This property makes them ideal candidates for the development of fluorescent chemosensors.

The fluorescence of 8-HQ is typically weak due to an excited-state intramolecular proton transfer (ESIPT). Upon complexation with a metal ion, this ESIPT process is blocked, leading to a restoration and enhancement of fluorescence. This "turn-on" fluorescence response allows for the sensitive and selective detection of metal ions such as Fe(II), Zn2+, Al3+, and others. Derivatives of 8-aminoquinoline have also been utilized as fluorophores for zinc sensors. The this compound core, when appropriately functionalized, could be engineered into highly sensitive and selective fluorescent probes for a variety of metal ions.

Table 2: 8-Hydroxyquinoline-Based Fluorescent Chemosensors

| Sensor Type | Target Analyte | Principle of Detection |

|---|---|---|

| 8-Hydroxyquinoline Benzoates | Transition Metal Ions (e.g., Hg2+, Cu2+) | Fluorescence enhancement upon metal binding, suppressing radiationless transitions. |

| 5-Chloromethyl-8-hydroxyquinoline | Fe(II) ions | Colorimetric change upon complexation. |

| 8-Aminoquinoline Derivatives | Zn2+ ions | Formation of a fluorescent complex, leading to increased fluorescence intensity. |

Positron Emission Tomography (PET) is a powerful molecular imaging technique used for the early diagnosis and monitoring of diseases. It relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F). The favorable half-life of ¹⁸F (109.8 minutes) makes it a widely used radionuclide in PET tracer development.

The quinoline scaffold has been utilized in the development of PET radiotracers. For instance, a radiofluorinated quinoline analog, [¹⁸F]ICF24027, was developed for imaging phosphodiesterase 5 (PDE5), an enzyme implicated in neurodegenerative disorders. Although this specific tracer showed limitations due to metabolic instability, it highlights the potential of the quinoline core for PET agent design. Another example is the synthesis of [¹⁸F]2-fluoroquinolin-8-ol, which has shown promise for imaging in transgenic mouse models of Alzheimer's disease. The presence of a fluorine atom in this compound makes it an attractive candidate for direct radiolabeling with ¹⁸F, potentially simplifying the synthesis of novel PET radiotracers for a variety of biological targets.

Catalytic and Material Science Frontiers

While specific research on the catalytic and material science applications of this compound is not yet extensively reported, the broader family of functionalized quinolines has shown significant promise in these areas. nih.gov

In the realm of catalysis , quinoline derivatives can act as ligands for transition metal catalysts or as organocatalysts themselves. The nitrogen atom in the quinoline ring can coordinate with metal centers, influencing the catalytic activity and selectivity of reactions. The electronic properties of the quinoline ring, which can be tuned by substituents like fluorine and methyl groups, can further modulate its catalytic performance.

In material science , functionalized quinolines are recognized for their utility in the development of organic electronic materials. chemicalbook.com The conjugated π-system of the quinoline core makes it suitable for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). chemicalbook.com The introduction of a fluorine atom can enhance the electron-accepting properties and improve the stability and performance of these materials. Therefore, this compound could serve as a valuable building block for the synthesis of novel organic materials with tailored electronic and photophysical properties.

Ligand Development for Metal-Catalyzed Organic Reactions

The development of novel ligands is a cornerstone of advancing metal-catalyzed organic reactions, enabling greater efficiency, selectivity, and scope. The 8-methylquinoline (B175542) scaffold has been recognized as a promising framework for ligand design. rsc.org In palladium-catalyzed cross-coupling reactions, for instance, the design of electron-donating ligands like proazaphosphatranes has proven highly effective. morressier.com The introduction of substituents on the quinoline ring allows for the fine-tuning of both steric and electronic properties, which is crucial for optimizing catalytic performance. nih.gov

For this compound, the presence of the nitrogen atom allows it to act as a coordinating agent for transition metals. The 8-fluoro substituent, being a strong electron-withdrawing group, can significantly influence the electronic density on the metal center upon coordination. This modulation can affect key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Furthermore, the 7-methyl group provides steric bulk that can influence the regioselectivity and stereoselectivity of catalytic transformations. nih.gov The interplay between the electronic effects of the fluorine atom and the steric influence of the methyl group could be harnessed to develop highly specialized ligands for challenging cross-coupling reactions and C-H functionalization processes.

Exploration in Materials with Electronic or Optical Properties

Quinoline and its derivatives are foundational components in the field of materials science, particularly for optoelectronic applications. nih.gov Their inherent properties, including high thermal and chemical stability along with electron-transporting capabilities, make them highly desirable for use in Organic Light-Emitting Diodes (OLEDs). nih.govrroij.com Derivatives of 8-hydroxyquinoline, such as Tris-(8-hydroxyquinoline) aluminum (Alq3), are among the most widely utilized electroluminescent materials in OLEDs due to their stability and luminescence. rroij.comuconn.edumdpi.com

The incorporation of fluorine atoms into the quinoline structure is a recognized strategy for tuning the electronic and optical properties of these materials. researchgate.net Fluorination can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the emission color and efficiency of an OLED device. nih.govbohrium.com For this compound, its derivatives could be explored as novel fluorescent materials or host materials in OLEDs. researchgate.net The electron-withdrawing nature of the fluorine atom can enhance electron injection and transport, potentially leading to devices with lower operating voltages and improved performance. jmaterenvironsci.com The specific substitution pattern of this compound offers a unique electronic structure that could lead to materials with tailored photophysical properties, suitable for applications in advanced displays and solid-state lighting. researchgate.net

Emerging Research Directions and Challenges

While the potential of this compound is significant, its translation into practical applications requires addressing several research challenges, from synthetic accessibility to biological safety and efficacy.

Overcoming Limitations in Synthesis and Derivatization

The development of efficient and regioselective synthetic routes is paramount for the exploration of this compound and its derivatives. While general methods for quinoline synthesis, such as the Skraup cyclization, are well-established and can be applied to fluorinated anilines, the precise introduction of multiple substituents at specific positions remains a challenge. researchgate.net The synthesis of polysubstituted quinolines often requires multi-step procedures that can be low-yielding and may produce difficult-to-separate regioisomers.

Furthermore, the derivatization of the this compound core presents its own set of hurdles. Selective functionalization through C-H activation, for example, requires the development of specific catalytic systems that can distinguish between the various C-H bonds on the quinoline scaffold. researchgate.net The electronic influence of the fluorine atom can alter the reactivity of the ring system, necessitating the optimization of reaction conditions for transformations like cross-coupling or nucleophilic substitution. Future research must focus on developing robust and scalable synthetic methodologies to provide access to a diverse library of this compound analogues for further investigation. mdpi.comnih.govresearchgate.net

Addressing Drug Resistance and Toxicity in Therapeutic Development

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis for numerous antimicrobial and anticancer agents. ingentaconnect.com However, the emergence of drug resistance is a major obstacle to the long-term efficacy of these therapies. In malaria, for example, resistance to quinoline-based drugs like chloroquine (B1663885) is often associated with decreased drug accumulation within the parasite. nih.govresearchgate.netscispace.com In bacteria, resistance to fluoroquinolones typically arises from mutations in the target enzymes, DNA gyrase and topoisomerase IV, or through the action of efflux pumps that expel the drug from the cell. nih.gov

Derivatives of this compound could offer a strategy to combat these resistance mechanisms. The specific substitution pattern may lead to compounds that have altered binding modes to target proteins, potentially overcoming resistance conferred by point mutations. Additionally, the physicochemical properties imparted by the fluoro and methyl groups might influence the compound's susceptibility to efflux pumps. However, a significant challenge is ensuring the therapeutic safety of new fluorinated quinoline compounds. mdpi.com Fluorine substitution can alter metabolic pathways and potentially lead to toxic metabolites. Therefore, comprehensive in silico and in vitro toxicity profiling will be essential in the early stages of development to identify candidates with a favorable therapeutic index. nih.govmdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the design and optimization of novel therapeutic agents. preprints.orgnih.gov These computational approaches can be particularly valuable in exploring the chemical space around the this compound scaffold.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.